N-ethyl-3,5-dinitro-benzamide
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Overview
Description
N-ethyl-3,5-dinitro-benzamide is an organic compound with the molecular formula C9H9N3O5 and a molecular weight of 239.189 g/mol . This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with two nitro groups at the 3 and 5 positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dinitro-benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5-dinitro-benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with the nucleophile.
Scientific Research Applications
N-ethyl-3,5-dinitro-benzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-ethyl-3,5-dinitro-benzamide involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro groups play a crucial role in its reactivity and ability to form interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-dinitrobenzamide: Lacks the ethyl group, leading to different reactivity and properties.
N-methyl-3,5-dinitro-benzamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
Uniqueness
N-ethyl-3,5-dinitro-benzamide is unique due to the presence of the ethyl group, which influences its solubility, reactivity, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
59476-54-9 |
---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-ethyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C9H9N3O5/c1-2-10-9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
WUXQBMBXNPOUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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